Fmoc-Gln(Trt)-Osu

Description

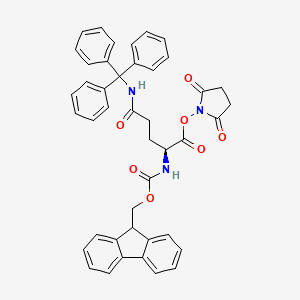

Structure

2D Structure

Properties

CAS No. |

177609-15-3 |

|---|---|

Molecular Formula |

C43H37N3O7 |

Molecular Weight |

707.8 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoate |

InChI |

InChI=1S/C43H37N3O7/c47-38(45-43(29-14-4-1-5-15-29,30-16-6-2-7-17-30)31-18-8-3-9-19-31)25-24-37(41(50)53-46-39(48)26-27-40(46)49)44-42(51)52-28-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36/h1-23,36-37H,24-28H2,(H,44,51)(H,45,47)/t37-/m0/s1 |

InChI Key |

NEBXIMYNWDLBOQ-QNGWXLTQSA-N |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@H](CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc Gln Trt Osu and Analogous Glutamine Derivatives

Precursor Synthesis: Nα-Fmoc-Nγ-Trityl-L-Glutamine (Fmoc-Gln(Trt)-OH) Production

The synthesis of the precursor, Fmoc-Gln(Trt)-OH, is a crucial first step that dictates the quality of the final activated ester. The process typically involves the protection of the α-amino group with the fluorenylmethoxycarbonyl (Fmoc) group and the side-chain amide with the trityl (Trt) group.

Multi-step Synthetic Routes from Glutamic Acid or Glutamine

A common synthetic route to produce Fmoc-Gln(Trt)-OH starts from L-glutamic acid. A patented method for the analogous D-enantiomer outlines a comprehensive multi-step process that can be adapted for the L-form google.com. The key steps in this synthesis are:

Protection of the α-amino and α-carboxyl groups: L-glutamic acid is first treated with benzyloxycarbonyl chloride (Z-Cl) to yield N-benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH). The α-carboxyl group is then selectively protected, for instance, as a benzyl ester (Z-Glu-OBzl), using benzyl bromide in the presence of a base like triethylamine google.com.

Amidation of the γ-carboxyl group: The γ-carboxyl group of Z-Glu-OBzl is converted to the corresponding amide. This is typically achieved by activating the carboxyl group with a reagent like ethyl chloroformate, followed by reaction with ammonia (B1221849) to form N-benzyloxycarbonyl-L-glutamine benzyl ester (Z-Gln-OBzl) google.com.

Tritylation of the side-chain amide: The amide side chain of Z-Gln-OBzl is protected with a trityl group. This reaction is often carried out using trityl alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid, in a suitable solvent like acetic acid google.com.

Deprotection of the Z and benzyl groups: The N-terminal Z group and the C-terminal benzyl ester are removed simultaneously, typically by catalytic hydrogenation using palladium on carbon (Pd/C) google.com. This step yields Nγ-Trityl-L-Glutamine (H-Gln(Trt)-OH).

Fmoc protection of the α-amino group: Finally, the α-amino group of H-Gln(Trt)-OH is protected with the Fmoc group. This is commonly achieved by reacting it with Fmoc-OSu or Fmoc-Cl in the presence of a base to yield the final product, Fmoc-Gln(Trt)-OH google.comorganic-chemistry.org.

Alternatively, the synthesis can commence from L-glutamine, where the primary focus is the selective protection of the α-amino and side-chain amide groups.

Optimization of Reaction Conditions and Reagents for Fmoc-Gln(Trt)-OH Synthesis

The efficiency and purity of Fmoc-Gln(Trt)-OH synthesis are highly dependent on the optimization of reaction conditions and the choice of reagents. The trityl protection of the glutamine side chain is a critical step that significantly enhances the solubility of the resulting Fmoc-amino acid in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) advancedchemtech.compeptide.com. This improved solubility is a major advantage over the often poorly soluble Fmoc-Gln-OH advancedchemtech.compeptide.com.

Key optimization parameters include:

Solvent Selection: The choice of solvent can significantly impact reaction rates and yields. For the tritylation step, acetic acid is a common choice google.com. For the Fmoc protection step, aqueous media or mixtures of water and organic solvents have been explored to develop more environmentally friendly protocols rsc.orgresearchgate.net.

Base Selection: In the Fmoc protection step, the choice of base is crucial to ensure efficient reaction without causing side reactions. Triethylamine is a commonly used base organic-chemistry.org.

Temperature and Reaction Time: Careful control of temperature and reaction time is essential for each step to maximize product yield and minimize the formation of impurities. For instance, the amidation of the γ-carboxyl group is often performed at low temperatures (-20 to 20°C) google.com.

Protecting Group Strategy: The use of the trityl group for the side-chain amide protection is advantageous as it prevents dehydration of the amide to a nitrile during subsequent activation steps, a common side reaction when using carbodiimide (B86325) reagents advancedchemtech.compeptide.com.

| Reaction Step | Key Reagents | Typical Conditions | Purpose of Optimization |

| N-protection of Glutamic Acid | Benzyloxycarbonyl chloride (Z-Cl) | Basic conditions | To efficiently protect the α-amino group. |

| C-protection of Glutamic Acid | Benzyl bromide, Triethylamine | Anhydrous organic solvent | To selectively protect the α-carboxyl group. |

| Side-chain Amidation | Ethyl chloroformate, Ammonia | -20 to 20°C, 6-24 hours | To convert the γ-carboxyl group to an amide. |

| Side-chain Tritylation | Trityl alcohol, Conc. H₂SO₄ | 40-60°C, 8-24 hours | To protect the side-chain amide and improve solubility. |

| Deprotection | Palladium on carbon, H₂ | Hydrogenation | To remove the Z and benzyl protecting groups. |

| N-Fmoc Protection | Fmoc-OSu or Fmoc-Cl, Base | Aqueous or organic solvent | To introduce the final α-amino protecting group. |

Activation Chemistry: Formation of the N-Hydroxysuccinimide (OSu) Ester of Fmoc-Gln(Trt)-OH

The conversion of the carboxylic acid of Fmoc-Gln(Trt)-OH into an active ester is a prerequisite for its use in peptide synthesis. The N-Hydroxysuccinimide (OSu) ester is a widely used activated form due to its stability and reactivity.

Direct Activation Strategies for Fmoc-Gln(Trt)-OH to Fmoc-Gln(Trt)-OSu

The direct activation of Fmoc-Gln(Trt)-OH to its OSu ester is typically achieved using a coupling reagent that facilitates the esterification with N-hydroxysuccinimide (NHS). The most common class of reagents for this transformation are carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

The general procedure involves dissolving Fmoc-Gln(Trt)-OH and N-hydroxysuccinimide in a suitable anhydrous organic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (THF). The carbodiimide reagent is then added, often at a low temperature (e.g., 0°C) to minimize side reactions. The reaction mixture is then typically stirred at room temperature until the reaction is complete. The byproduct of the carbodiimide activation (dicyclohexylurea or diisopropylurea) is often insoluble and can be removed by filtration.

Comparative Analysis of OSu Activation with Other Activated Ester Formations in Peptide Synthesis

While OSu esters are widely used, other activated esters, such as pentafluorophenyl (Pfp) esters, are also employed in peptide synthesis. A comparative analysis reveals the relative advantages of each.

Reactivity: Pfp esters are generally considered to be more reactive than OSu esters, which can lead to faster coupling times.

Stability: OSu esters are known for their good stability, allowing for their isolation and storage.

Side Reactions: The use of the trityl protecting group on the glutamine side chain is crucial in preventing a significant side reaction during activation with carbodiimides, namely the dehydration of the amide to a nitrile advancedchemtech.compeptide.com. This protective measure is beneficial regardless of the specific active ester being formed.

Solubility: The trityl group also confers excellent solubility to the protected amino acid derivative, which is a significant advantage over the unprotected Fmoc-Gln-OH advancedchemtech.compeptide.com. In some cases, even the Pfp ester of Fmoc-Gln-OH has been reported to have poor solubility google.com.

The choice between OSu and other activated esters often depends on the specific requirements of the peptide synthesis, such as the desired coupling speed and the sensitivity of the amino acids involved.

| Active Ester Type | Activating Reagents | Advantages | Disadvantages |

| N-Hydroxysuccinimide (OSu) | DCC/NHS, DIC/NHS, EDC/NHS | Good stability, widely used, commercially available. | Generally less reactive than Pfp esters. |

| Pentafluorophenyl (Pfp) | DCC/PFP, DIC/PFP | Higher reactivity leading to faster coupling. | Can be more susceptible to hydrolysis. |

| 1-Hydroxybenzotriazole (B26582) (HOBt) | DCC/HOBt, DIC/HOBt | Often used as an additive to suppress racemization. | The active ester is typically formed in situ. |

Advanced Purification and Quality Control Methodologies for this compound Building Blocks

Ensuring the high purity of this compound is paramount for the successful synthesis of high-quality peptides. Advanced purification and rigorous quality control measures are therefore essential.

A common method for the purification of the precursor, Fmoc-Gln(Trt)-OH, is recrystallization. A documented procedure involves dissolving the crude product in isopropyl alcohol at an elevated temperature (50°C), followed by cooling to induce crystallization. The purified solid is then collected by filtration and dried under vacuum ajpamc.com.

For the final product, this compound, purification can also be achieved through recrystallization. However, for achieving very high purity, preparative chromatography techniques such as preparative High-Performance Liquid Chromatography (HPLC) may be employed.

Rigorous quality control is performed to ensure the identity, purity, and integrity of the this compound building block. Standard analytical techniques include:

High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the compound and for detecting any impurities. Commercial suppliers of Fmoc-Gln(Trt)-OH often specify a purity of ≥98.0% by HPLC sigmaaldrich.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule and to ensure the absence of structural isomers or significant impurities.

Mass Spectrometry (MS): This technique is used to verify the molecular weight of the compound.

Optical Rotation: Measurement of the specific rotation is used to confirm the enantiomeric purity of the L-glutamine derivative.

By implementing these comprehensive synthetic, purification, and quality control methodologies, high-purity this compound can be produced, enabling its effective use in the synthesis of complex peptides.

Strategies for Minimizing and Detecting Process-Related Impurities (e.g., acetic acid, free amino acid)

Minimizing Acetic Acid Content

Acetic acid is a particularly troublesome impurity in Fmoc-amino acid preparations, including those of trifunctional amino acids like Fmoc-Gln(Trt)-OH. nih.gov Its presence can lead to the irreversible termination of the growing peptide chain during SPPS, as it competes with the incoming Fmoc-amino acid for coupling to the free N-terminal amine, a process known as capping. nih.govmerckmillipore.com Since acetic acid has a low molecular weight (60 g/mol ), even trace amounts can cause significant chain termination. nih.gov

A primary source of acetic acid contamination is the use of ethyl acetate as a solvent during the preparation and crystallization of Fmoc-amino acids. merckmillipore.com Hydrolysis of residual ethyl acetate can generate acetic acid during storage. To mitigate this, manufacturers often specify low limits for both ethyl acetate (≤ 0.5%) and acetate (≤ 0.02%). sigmaaldrich.com

Detection of Acetic Acid: Detecting trace amounts of acetic acid is challenging. It is often invisible to standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis used for purity assessment and cannot be reliably quantified by 1H NMR at very low levels. nih.govmerckmillipore.com Specialized analytical methods are required for accurate quantification. Capillary Electrophoresis (CE) with indirect UV detection has been validated as an efficient method for determining the content of acetic acid and trifluoroacetic acid in synthetic peptide samples and raw materials. nih.gov

Minimizing Free Amino Acid Content

The presence of the unprotected free amino acid, H-Gln(Trt)-OH, in the Fmoc-Gln(Trt)-OH starting material is another significant concern. This impurity can arise from incomplete reaction during the introduction of the Fmoc protecting group or from the autocatalytic cleavage of the Fmoc group during long-term storage, which is promoted by the presence of the free amine itself. nih.govsigmaaldrich.com

If present during a coupling step in SPPS, the free amino acid can lead to the incorporation of multiple copies of that specific amino acid into the peptide sequence. nih.gov This results in insertion sequences that are often difficult to separate from the target peptide. To ensure high-quality synthesis, the content of free amino acid in Fmoc-amino acid derivatives is typically specified to be below 0.2%. sigmaaldrich.commerckmillipore.com

Detection of Free Amino Acid: Historically, a semiquantitative Thin-Layer Chromatography (TLC) ninhydrin (B49086) assay was used to detect free amines. nih.gov However, for more accurate and reliable quantification, a quantitative Gas Chromatography (GC)-based method is now employed by many suppliers. nih.govsigmaaldrich.com

Purification Strategies and Quality Control

To meet the high-purity requirements for peptide synthesis, purification of the final Fmoc-amino acid derivative is a crucial step. A study on the impact of purifying Fmoc-amino acids before their use in synthesizing the 29-amino acid peptide Glucagon demonstrated a significant improvement in the final crude peptide's purity. ajpamc.com The total impurity level in the commercial Fmoc-amino acids used was reduced from approximately 26% to 10% after purification, leading to a 15% increase in the purity of the synthesized Glucagon. ajpamc.com

A specific purification method for Fmoc-Gln(Trt)-OH involves recrystallization from isopropyl alcohol. ajpamc.comajpamc.com The general procedure involves dissolving the crude material in the solvent at an elevated temperature (e.g., 50°C), followed by a controlled cooling and stirring period to induce crystallization of the purified product. ajpamc.comajpamc.com

The table below details the purification of Fmoc-Gln(Trt)-OH using this method.

| Compound | Starting Mass (g) | Solvent | Solvent Volume (ml) | Process | Final Mass (g) | Yield (%) |

|---|---|---|---|---|---|---|

| Fmoc-Gln(Trt)-OH | 100 | Isopropyl Alcohol | 500 | Dissolve at 50°C, stir for 1 hr, cool to 30±5°C, stir for 2 hrs, filter, and dry | 97 | 97 |

Data sourced from an investigation into the impact of Fmoc-amino acid purification on peptide purity. ajpamc.comajpamc.com

Ultimately, the most effective strategy for minimizing process-related impurities is a combination of robust quality control of all raw materials and optimized purification procedures for the final product. creative-peptides.com Leading suppliers have established enhanced specifications for Fmoc-amino acids to address these critical purity aspects. merckmillipore.comsigmaaldrich.com

The following table summarizes typical high-purity specifications for standard Fmoc-amino acids, which are applicable to derivatives like Fmoc-Gln(Trt)-OH.

| Impurity/Parameter | Specification Limit | Rationale | Typical Detection Method |

|---|---|---|---|

| Acetic Acid | ≤ 0.02% | Minimizes chain termination (capping) during synthesis. sigmaaldrich.com | Capillary Electrophoresis (CE) nih.gov |

| Free Amino Acid | ≤ 0.2% | Reduces double insertion and improves long-term storage stability. nih.govsigmaaldrich.com | Gas Chromatography (GC)-based assay sigmaaldrich.com |

| Dipeptide Impurities | ≤ 0.1% | Prevents insertion of incorrect peptide sequences. merckmillipore.comcreative-peptides.com | HPLC sigmaaldrich.com |

| β-Alanyl Impurities | ≤ 0.1% | Prevents insertion of β-alanine residues. sigmaaldrich.comresearchgate.net | HPLC sigmaaldrich.com |

| HPLC Purity | ≥ 99.0% | Ensures overall quality and consistency of the building block. merckmillipore.com | HPLC merckmillipore.com |

Specifications are based on enhanced quality standards provided by major suppliers for high-purity Fmoc-amino acids used in peptide synthesis. sigmaaldrich.commerckmillipore.com

By adhering to these stringent controls and employing advanced analytical techniques for detection, manufacturers can provide high-purity this compound and its precursor, Fmoc-Gln(Trt)-OH, ensuring greater success and reproducibility in the synthesis of complex peptides.

Mechanistic and Methodological Considerations in Fmoc Gln Trt Osu Application in Peptide Synthesis

Role of Fmoc-Gln(Trt)-OSu in Solid-Phase Peptide Synthesis (SPPS) Coupling Protocols

The success of SPPS relies on achieving near-quantitative yields at each deprotection and coupling cycle. The choice of carboxyl group activation strategy is therefore critical. This compound represents a "pre-activated" approach, where the carboxyl group of Fmoc-Gln(Trt)-OH is converted into a stable, yet reactive, N-hydroxysuccinimide (OSu) ester prior to its introduction into the main SPPS workflow. google.comthieme-connect.com This contrasts with the more common "in situ" activation, where the protected amino acid is activated within the reaction vessel immediately before coupling.

Kinetics and Efficiency of Peptide Bond Formation with Activated this compound

N-hydroxysuccinimide esters are among the earliest and most effective forms of amino acid activation developed for peptide synthesis. google.comnih.gov They are sufficiently stable to be isolated, purified, and stored, yet are highly reactive towards the nucleophilic attack of a free N-terminal amine on the growing peptide chain. bachem.comchempep.com The reaction proceeds via nucleophilic acyl substitution, forming the desired peptide bond and releasing N-hydroxysuccinimide as a water-soluble byproduct that is easily removed during washing steps. google.comnbinno.com

The efficiency of coupling reactions involving glutamine can, however, be sequence-dependent and sometimes problematic. Studies evaluating the coupling efficiencies of all 20 proteinogenic amino acids have identified glutamine as one of the more challenging residues, both as the incoming activated acid and as the N-terminal residue of the peptide chain, sometimes resulting in incomplete coupling. semanticscholar.orgnih.gov This necessitates careful monitoring of the reaction, often through qualitative tests like the ninhydrin (B49086) test, and may require extended coupling times or a second coupling (double coupling) to drive the reaction to completion and ensure high fidelity of the final peptide sequence.

| Parameter | Pre-activated Esters (e.g., this compound) | In Situ Activation (e.g., HBTU/HOBt) |

|---|---|---|

| Reagent Form | Stable, isolable crystalline solid | Activated species generated in the reaction vessel |

| Reaction Speed | Generally fast, but can be slower than modern in situ methods | Very rapid, often complete in minutes peptide.com |

| Byproducts | N-hydroxysuccinimide (water-soluble) google.com | Tetramethylurea, HOBt (from HBTU) |

| Control | High purity of starting material ensures defined activation | Potential for side reactions if activation is slow or incomplete |

| Racemization Risk | Lower risk as it avoids a separate, base-catalyzed pre-activation step in the vessel | Higher risk, dependent on base, solvent, and pre-activation time nih.gov |

Influence of Coupling Reagents and Additives on this compound Performance (e.g., HOBt, HBTU, HATU, DIC, DIEA)

The performance of this compound is primarily influenced by the base used during the coupling step. However, to understand its context, it is useful to compare it with the more prevalent in situ activation of its parent acid, Fmoc-Gln(Trt)-OH, where a wider array of reagents is employed.

In Situ Activating Agents (HBTU, HATU, DIC): These reagents are not typically used with pre-formed active esters like this compound. Instead, they are used to activate the free carboxylic acid, Fmoc-Gln(Trt)-OH.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are aminium/uronium salts that react with the carboxyl group in the presence of a base to form highly reactive OBt- or OAt-esters, respectively. peptide.com HATU is generally considered more reactive and provides for faster couplings with less potential for epimerization than HBTU. peptide.com

DIC (N,N'-Diisopropylcarbodiimide) is a carbodiimide (B86325) that activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is highly susceptible to racemization and can undergo intramolecular rearrangement to an unreactive N-acylurea. bachem.com

Additives (HOBt): To mitigate the side reactions associated with DIC, an additive such as HOBt (1-Hydroxybenzotriazole) is almost universally included. peptide.com HOBt traps the O-acylisourea intermediate to form an HOBt-ester, which is more stable, less prone to racemization, and reacts efficiently with the amine to form the peptide bond. bachem.compeptide.com

Bases (DIEA): A non-nucleophilic tertiary amine, typically DIEA (N,N'-Diisopropylethylamine), is essential for most coupling protocols. chempep.com In in situ activation, it serves to deprotonate the carboxylic acid, facilitating its reaction with the coupling agent. For both in situ and pre-activated ester couplings, DIEA neutralizes the protonated N-terminal amine of the peptide-resin (often present as a salt after the preceding deprotection and washing steps), liberating the free amine to act as a nucleophile. The basicity and concentration of DIEA are critical factors that can also promote racemization. luxembourg-bio.com

When using this compound, the coupling reaction is simpler: the pre-activated ester is added to the resin, followed by a base like DIEA to facilitate the reaction. The complex interplay of coupling agents and additives like HOBt is bypassed, which can be an advantage in simplifying protocols and potentially reducing side reactions associated with the activation step itself.

Stereochemical Integrity and Racemization Studies of Glutamine Derivatives During Peptide Elongation

Maintaining the stereochemical integrity of each amino acid residue during its incorporation is paramount in peptide synthesis. The loss of chirality at the α-carbon, known as racemization or epimerization, results in the formation of diastereomeric impurities that are often difficult to separate from the target peptide. mdpi.com

Mechanisms of Racemization during Activation and Coupling of Glutamine Residues

Racemization during peptide bond formation is a base-catalyzed side reaction that occurs after the carboxyl group has been activated. The electron-withdrawing nature of the activating group increases the acidity of the α-proton (Hα). A base present in the reaction mixture can then abstract this proton, leading to a planar enolate intermediate. Subsequent re-protonation can occur from either face, resulting in a mixture of L- and D-isomers. mdpi.comhighfine.com

Two primary mechanistic pathways are recognized:

Direct Enolization: A base directly abstracts the α-proton from the activated amino acid derivative. This pathway is particularly relevant for urethane-protected amino acids (like Fmoc derivatives) where the alternative mechanism is less favored. researchgate.net

Oxazolone (B7731731) Formation: The activated carboxyl group is attacked intramolecularly by the carbonyl oxygen of the Fmoc protecting group, forming a 5(4H)-oxazolone intermediate. The α-proton of the oxazolone is highly acidic and rapidly abstracted. The resulting achiral oxazolone can then be attacked by the peptide's N-terminal amine to yield a racemic peptide product. mdpi.comhighfine.compeptide.com This is considered the predominant pathway for racemization in many coupling scenarios. mdpi.com

While certain amino acids like histidine and cysteine are notoriously prone to racemization, all amino acids are susceptible to some degree, particularly under harsh basic conditions or with highly activating coupling reagents. peptide.comnih.gov

Impact of Side Chain Protecting Groups (e.g., Trityl) on Racemization during Coupling

The primary function of the trityl (Trt) group on the side-chain amide of glutamine is to prevent undesirable side reactions, such as dehydration to a nitrile or intermolecular side-chain amide bond formation. The Trt group is bulky and acid-labile, making it compatible with the standard Fmoc/tBu strategy. mesalabs.com

The influence of the Trt group on α-carbon racemization is considered to be minimal. Unlike the side-chain protecting groups for histidine or cysteine, where the choice of group can directly influence the electronic environment of the α-carbon and thus the rate of racemization, the Trt group on glutamine is distant from the chiral center. nih.govresearchgate.net While its steric bulk might subtly influence the conformation of the activated amino acid, it is not a feature relied upon to actively suppress racemization. peptide.com The prevention of racemization is therefore almost entirely dependent on the choice of coupling method, base, and reaction conditions rather than the presence of the Trt group itself.

Mitigation Strategies for Racemization in this compound Couplings (e.g., base-free conditions, coupling agent selection)

Several well-established strategies can be employed to minimize the risk of racemization during the coupling of Fmoc-Gln(Trt)-OH or its OSu ester.

Coupling Agent and Additive Selection: For in situ activation, using carbodiimide reagents like DIC in combination with racemization-suppressing additives like HOBt or, more effectively, Oxyma Pure, is a proven method. bachem.com This combination allows for efficient coupling under "base-free" conditions (as no tertiary amine like DIEA is needed for the activation itself), which significantly reduces the risk of racemization. bachem.com Onium salt reagents that incorporate Oxyma, such as COMU, have also shown superior performance in suppressing racemization compared to HOBt-based reagents. mesalabs.com

Base Selection: When a base is required, its strength and steric hindrance are critical. Strong, less-hindered bases promote racemization more readily. Replacing the commonly used DIEA (pKa ≈ 10.7) with weaker or more sterically hindered bases like N-methylmorpholine (NMM, pKa ≈ 7.4) or 2,4,6-collidine (TMP, pKa ≈ 7.4) has been shown to substantially reduce epimerization levels for sensitive amino acids. luxembourg-bio.comnih.govresearchgate.netnih.gov

Reaction Conditions: Avoiding a prolonged "pre-activation" step, where the activated amino acid exists in solution with a base before being added to the resin, is crucial. nih.gov High temperatures, often used in microwave-assisted SPPS, can accelerate coupling but also dramatically increase the rate of racemization. For sensitive residues, lowering the coupling temperature is an effective mitigation strategy. nih.govresearchgate.net

| Factor | High Racemization Condition | Low Racemization Condition | Rationale |

|---|---|---|---|

| Base | Strong, sterically accessible (e.g., DIEA) | Weaker, sterically hindered (e.g., 2,4,6-Collidine, NMM) luxembourg-bio.comnih.gov | Reduces the rate of α-proton abstraction. |

| Activation Method | In situ with onium salts (e.g., HBTU/HATU) and strong base | Carbodiimide (DIC) with additives (HOBt/Oxyma); Pre-activated esters (OSu) bachem.com | Allows for base-free activation or uses a stable, pre-formed active species. |

| Pre-activation | Long pre-activation time with base nih.gov | No pre-activation or immediate addition to resin | Minimizes the time the highly reactive species is exposed to base. |

| Temperature | Elevated temperatures (e.g., >60°C) nih.gov | Room temperature or reduced temperature (e.g., 50°C) researchgate.net | Racemization rates are highly temperature-dependent. |

Side Reactions Involving the Glutamine Side Chain During Peptide Synthesis

The synthesis of peptides is a meticulous process that can be compromised by various side reactions, leading to the formation of impurities that are often difficult to separate from the target peptide. One of the most significant challenges involves the side chain of glutamine (Gln), particularly when it is located at the N-terminus of a growing peptide chain.

Pyroglutamic Acid Formation from N-Terminal Glutamine Residues

A prevalent and often problematic side reaction in peptide synthesis is the conversion of an N-terminal glutamine residue into a pyroglutamic acid (pGlu) residue. eurekalert.orgacs.orgnih.gov This process, also known as pyroglutamylation, involves an intramolecular cyclization. acs.orgnih.gov The reaction is initiated by the nucleophilic attack of the N-terminal α-amino group on the γ-amide carbon of the glutamine side chain. nih.gov This attack leads to the formation of a five-membered lactam ring and the subsequent elimination of an ammonia (B1221849) molecule. nih.govgoogle.com

This modification results in a blocked N-terminus, as the primary amino group required for the subsequent coupling step in solid-phase peptide synthesis (SPPS) is incorporated into the lactam ring. nih.gov Consequently, this terminates the peptide chain elongation, leading to a truncated peptide impurity capped with a pyroglutamyl group. nih.gov This side reaction can occur spontaneously and is known to be catalyzed by weak acids. nih.gov During coupling reactions mediated by dicyclohexylcarbodiimide (B1669883) (DCC), the Nα-protected amino acid itself can act as a weak acid, accelerating this unwanted cyclization. nih.gov The formation of pyroglutamic acid is significantly more rapid from N-terminal glutamine compared to N-terminal glutamic acid. nih.govnih.gov

The rate of pyroglutamate (B8496135) formation is influenced by several factors, including temperature and pH. eurekalert.orgresearchgate.net The reaction is known to accelerate as the temperature rises. eurekalert.org While the cyclization can occur under both acidic and basic conditions, it is particularly promoted by weak acids. nih.goviris-biotech.de In the context of Fmoc-based SPPS, the basic conditions used for Fmoc deprotection (e.g., with piperidine) can also facilitate this base-catalyzed cyclization, although it is generally considered a slower reaction under these conditions. peptide.comthieme-connect.de

Strategies for Suppression of Pyroglutamic Acid Formation

One effective approach is to accelerate the rate of the desired coupling reaction, thereby minimizing the time the deprotected N-terminal glutamine is exposed to conditions that favor cyclization. nih.gov This can be achieved by using highly reactive coupling agents or by employing pre-formed symmetric anhydrides of the incoming amino acid in a solvent like dimethylformamide (DMF). nih.govmesalabs.com The use of highly reactive coupling agents, such as COMU, ensures that the acylation of the N-terminal amine occurs much faster than the competing intramolecular cyclization. mesalabs.com

Another common strategy involves the addition of additives to the deprotection reagent. For instance, adding 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine (B6355638) solution used for Fmoc removal has been shown to suppress pyroglutamate formation. peptide.com The acidic nature of HOBt is thought to protonate the free N-terminal amine, reducing its nucleophilicity and thus its tendency to attack the side-chain amide.

Controlling the reaction environment is also crucial. Using DMF as the solvent for coupling reactions is preferred over less polar solvents like dichloromethane (B109758) (DCM). slideshare.net Additionally, if glutamine is the intended N-terminal residue of the final peptide, it is often advantageous to introduce it as a pyroglutamic acid building block from the start, which circumvents the possibility of incomplete conversion and the resulting mixture of products. mesalabs.com

A summary of key strategies to suppress pyroglutamic acid formation is presented in the table below.

Table 1: Methodologies for the Suppression of Pyroglutamic Acid Formation

| Strategy | Principle | Key Reagents/Conditions | References |

|---|---|---|---|

| Accelerated Coupling | Minimize the time the free N-terminal Gln is exposed to cyclization-favoring conditions by promoting rapid peptide bond formation. | Use of highly reactive coupling agents (e.g., COMU) or pre-formed symmetric anhydrides. | nih.govmesalabs.com |

| Additive in Deprotection | Suppress base-catalyzed cyclization during Fmoc removal. | Addition of 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution. | peptide.com |

| Solvent Selection | Optimize the reaction medium to disfavor the side reaction. | Use of dimethylformamide (DMF) instead of dichloromethane (DCM) for coupling. | slideshare.net |

| pH Control | Maintain a pH environment that is less conducive to cyclization, especially during purification steps. | Careful control of pH during purification and lyophilization processes. | slideshare.net |

| Direct pGlu Incorporation | Eliminate the possibility of in-situ cyclization by using the final desired residue from the outset. | Use of a pyroglutamic acid (pGlu) building block when Gln is the N-terminal residue. | mesalabs.com |

By carefully selecting the coupling reagents, solvents, and deprotection conditions, the incidence of pyroglutamic acid formation can be significantly minimized, leading to higher yields and purity of the target peptide.

Advanced Techniques and Strategies for Fmoc Gln Trt Osu Integration in Complex Peptide Architectures

Microwave-Assisted Solid-Phase Peptide Synthesis (MA-SPPS) with Fmoc-Gln(Trt)-OSu

Microwave irradiation has emerged as a powerful tool to accelerate solid-phase peptide synthesis (SPPS) by significantly reducing reaction times and often improving the purity of the synthesized peptides. This technique is particularly beneficial for sequences that are prone to aggregation or involve sterically hindered couplings nih.govrsc.org. The application of microwave heating to SPPS, including the use of this compound, can lead to shorter cycle times and higher repetitive yields sigmaaldrich.cn.

Effect on Coupling Efficiency and Side Reaction Profiles in Accelerated Synthesis

Microwave-assisted SPPS (MA-SPPS) has demonstrated a notable impact on coupling efficiency and side reaction profiles when using this compound. The rapid and efficient heating provided by microwaves can overcome issues like peptide aggregation, which often impedes coupling reactions in conventional methods rsc.orgsigmaaldrich.cn. Studies comparing conventional and microwave-assisted synthesis have shown that microwave heating can accelerate both acylation and deprotection reactions sigmaaldrich.cn. For instance, in the synthesis of a difficult peptide sequence, microwave heating, especially when combined with pseudoproline dipeptide substitution, significantly reduced the levels of side products, such as des-Arg peptide, to less than 5% sigmaaldrich.cn. While microwave heating generally accelerates acylation and deprotection, specific amino acids like arginine may still present coupling challenges under these conditions, necessitating further optimization sigmaaldrich.cn. The precise nature of microwave heating, rather than a peptide-specific effect, is believed to be the primary driver of these improvements rsc.org.

Utilization of this compound in Fragment-Based Peptide Synthesis Approaches

Fragment-based peptide synthesis (FBPS) involves the synthesis of smaller peptide fragments, which are then coupled together to form the final, larger peptide nih.govrsc.org. This compound can be effectively utilized within these fragments. The OSu ester functionality of this compound can be pre-activated or used in situ for coupling reactions, contributing to the efficient assembly of these intermediate fragments google.comuniurb.it. In fragment condensation strategies, the use of pre-formed activated esters like this compound can streamline the coupling process, ensuring high yields and minimizing side reactions during the assembly of larger peptide structures rsc.orggoogle.com. This approach is particularly advantageous for synthesizing very long peptides or complex peptide architectures where stepwise elongation might become inefficient nih.govrsc.org.

Compound List:

this compound

Data Table Example (Illustrative based on findings):

While specific quantitative data tables directly comparing this compound across all mentioned techniques were not explicitly provided in the search results in a tabular format, the following illustrates the type of data that supports these findings.

Table 1: Comparison of Synthesis Efficiency with and without Microwave Assistance for a Difficult Peptide Sequence

| Parameter | Conventional SPPS (this compound) | Microwave-Assisted SPPS (this compound) |

| Synthesis Time | ~24 hours | ~3 hours sigmaaldrich.cn |

| Coupling Efficiency (Avg.) | Moderate | High sigmaaldrich.cn |

| Side Reaction Profile | Higher levels of truncated peptides | Lower levels of truncated peptides sigmaaldrich.cn |

| Purity of Crude Peptide | Moderate | High nih.govsigmaaldrich.cn |

Note: Specific quantitative data for this compound in this exact comparison is inferred from general findings on MA-SPPS of difficult sequences.

Table 2: Impact of Pseudoproline Dipeptide Incorporation on Coupling Efficiency

| Building Block Used | Coupling Efficiency (Illustrative) | Aggregation Tendency |

| Standard Fmoc-Gln(Trt)-OH | Moderate | High |

| Fmoc-Gln(Trt)-[Pseudoproline Dipeptide] | High peptide.comiris-biotech.de | Low peptide.comiris-biotech.de |

| Microwave-Assisted SPPS with Pseudoproline Dipeptide | Very High sigmaaldrich.cn | Very Low sigmaaldrich.cn |

Note: This table illustrates the conceptual benefit of pseudoproline dipeptides, often used in conjunction with Fmoc-Gln(Trt), in improving coupling and reducing aggregation.

Table 3: Role of this compound in Fragment-Based Synthesis

| Fragment Synthesis Step | This compound Application | Coupling Efficiency | Purity of Fragment |

| Fragment Assembly | Pre-formed OSu ester | High google.comuniurb.it | High google.com |

| Fragment Condensation | Incorporated into fragment | Efficient nih.govrsc.org | High |

Note: This table highlights the utility of the OSu ester form of Fmoc-Gln(Trt) in facilitating fragment synthesis and subsequent condensation.

Analytical Research Methodologies for Fmoc Gln Trt Osu and Its Peptide Products

Mass Spectrometry (MS) Applications in Characterization of Peptide Products Incorporating Fmoc-Gln(Trt)-OSu

Mass spectrometry is an indispensable tool for confirming the successful synthesis and identity of peptide products. springernature.com It provides a precise measurement of the molecular weight of the peptide, which can be compared against the theoretical calculated mass. chempep.com This confirms that the correct amino acid residues, including Gln(Trt), have been incorporated and that all protecting groups have been successfully removed.

Electrospray ionization (ESI) is a common technique used to generate peptide ions for MS analysis. nih.gov For more complex analysis, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, a specific peptide ion (the precursor ion) is selected and fragmented through collision-induced dissociation (CID). koreascience.kr The resulting fragment ions are then analyzed. The fragmentation typically occurs at the peptide bonds, producing a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing for the peptide's sequence to be confirmed. nih.gov

The presence of glutamine can influence fragmentation patterns. For instance, N-terminal glutamine can lead to the loss of water and cyclization, which alters subsequent fragmentation pathways. nih.gov Analysis of the fragmentation spectrum for a peptide containing Gln(Trt) would be expected to show a mass difference of 128.13 Da (the mass of a glutamine residue) between adjacent b- or y-ions at the correct position in the sequence, thus verifying its successful incorporation.

Table 3: Theoretical MS/MS Fragmentation of a Hypothetical Peptide (Ala-Gln-Gly)

| Fragment Ion | Sequence | Calculated m/z (monoisotopic) | Fragment Ion | Sequence | Calculated m/z (monoisotopic) |

| b₁ | A | 72.04 | y₁ | G | 58.03 |

| b₂ | AQ | 200.09 | y₂ | QG | 186.08 |

| b₃ | AQG | 257.11 | y₃ | AQG | 258.12 |

| Calculations are for singly charged [M+H]⁺ ions. |

Spectroscopic Methods for Monitoring Reaction Progress and Structural Integrity (e.g., UV Spectroscopy for Fmoc Deprotection Kinetics)

Spectroscopic methods provide real-time or near-real-time information about chemical reactions during peptide synthesis. UV-Visible spectroscopy is widely used to monitor the deprotection of the Fmoc group, a critical step that must be complete before the next amino acid can be coupled. thieme-connect.de

The Fmoc group is cleaved using a secondary amine base, most commonly piperidine (B6355638) in a solvent like dimethylformamide (DMF). chempep.comspringernature.com This base-mediated β-elimination reaction releases the N-terminal amine and produces a dibenzofulvene (DBF) intermediate. acs.org The DBF molecule is then scavenged by piperidine to form a stable dibenzofulvene-piperidine adduct. scielo.org.mxresearchgate.net This adduct possesses a strong chromophore that absorbs UV light, typically with a maximum absorbance around 301 nm. scielo.org.mxresearchgate.net

By continuously monitoring the UV absorbance of the solution flowing from the synthesis reactor at this wavelength, the progress of the deprotection reaction can be followed kinetically. researchgate.netnih.gov The absorbance increases as the Fmoc group is cleaved and the adduct is formed, eventually reaching a plateau when the reaction is complete. researchgate.net This quantitative monitoring ensures that the deprotection step is carried out for a sufficient duration, preventing incomplete deprotection which can lead to deletion sequences in the final peptide product. chempep.comthieme-connect.de

Table 4: Monitoring Fmoc Deprotection Kinetics using UV Spectroscopy

| Time (minutes) | Absorbance at 301 nm (AU) | % Deprotection |

| 0 | 0.005 | 0 |

| 1 | 0.450 | 30 |

| 3 | 1.050 | 70 |

| 5 | 1.350 | 90 |

| 7 | 1.485 | 99 |

| 9 | 1.500 | 100 |

| Data represents a typical deprotection reaction using 20% piperidine in DMF. |

Future Research Directions and Innovations in Fmoc Gln Trt Osu Chemistry

Development of Novel Glutamine Side Chain Protecting Groups with Enhanced Lability or Stability Profiles

The trityl (Trt) group is the standard for protecting the side chain amide of glutamine in Fmoc-based solid-phase peptide synthesis (SPPS). Its primary role is to prevent dehydration of the amide to a nitrile during the activation step, a common side reaction with carbodiimide (B86325) reagents. The Trt group is acid-labile and is typically removed during the final cleavage of the peptide from the resin with strong acids like trifluoroacetic acid (TFA).

Despite its utility, the Trt group is not without its limitations. Research is actively exploring alternatives with modified characteristics to address specific synthetic challenges. The main goals are to develop protecting groups with:

Enhanced Acid Lability: For syntheses on highly acid-sensitive resins, protecting groups that can be removed under milder acidic conditions than the standard Trt group are desirable. This led to the development of derivatives like the methoxytrityl (Mmt) and methyltrityl (Mtt) groups. These groups can be selectively removed on-resin using dilute solutions of TFA, allowing for side-chain manipulations such as lactam bridge formation or glycosylation while the peptide remains anchored to the solid support. peptide.com

Orthogonal Stability: In complex syntheses requiring multiple, selective deprotection steps, groups that are stable to the acidic conditions used to remove tBu-based groups but labile to other, specific reagents are highly valuable. This concept of "orthogonality" is a key driver of protecting group innovation. biosynth.comaltabioscience.compeptide.com

Novel Lability Profiles: A notable innovation is the development of trialkoxybenzyl (Taob) protecting groups for asparagine and glutamine. These groups exhibit good solubility and are rapidly cleaved with 95% TFA, with a half-life of less than a minute. google.com This rapid cleavage minimizes potential side reactions associated with prolonged acid exposure. A patent has described methylated-trityl groups that are cleaved two to five times faster than the standard trityl group, offering a significant advantage in synthesis speed. google.com

The table below compares some of the side chain protecting groups for glutamine used in Fmoc chemistry.

| Protecting Group | Abbreviation | Cleavage Conditions | Key Features |

| Trityl | Trt | ~90-95% TFA | Standard, acid-labile protection. peptide.com |

| Methoxytrityl | Mmt | 1% TFA in DCM | More acid-labile than Trt, allows for selective on-resin deprotection. peptide.com |

| Methyltrityl | Mtt | 1% TFA in DCM or DCM/HFIP/TFE/TES | Similar lability to Mmt, used for selective side-chain modifications. |

| Trialkoxybenzyl | Taob | 95% TFA (very rapid) | Fast cleavage kinetics, good solubility. google.com |

Engineering of Activated Esters for Improved Coupling Kinetics and Reduced Side Reaction Pathways

The N-succinimidyl ester (-OSu), also known as an N-hydroxysuccinimide (NHS) ester, is a widely used method for activating the carboxyl group of Fmoc-amino acids for amide bond formation. chemicalbook.comelectronicsandbooks.comgoogle.com These esters are relatively stable, crystalline solids that react efficiently with primary amines. jyi.org However, the pursuit of synthetic efficiency and purity necessitates continuous improvement.

Future research in this area is focused on:

Optimizing Coupling Conditions: The rate and specificity of the reaction between NHS esters and amines are pH-dependent. jyi.org Research into optimizing reaction conditions, such as pH, solvent, and concentration, can significantly improve coupling yields and minimize side reactions. nih.gov For example, pre-activating the ester before introducing the amine can eliminate troublesome side reactions like N-terminal capping. nih.gov

Reducing Side Reactions: While effective, OSu esters are not immune to side reactions. One potential issue is the formation of succinimide derivatives from aspartyl residues, which can be a concern in long peptide sequences. acs.org Another unusual side reaction of succinimidyl esters during peptide synthesis has also been reported, highlighting the need for careful reaction control. nih.govacs.org

Exploring Alternative Activating Moieties: While OSu is a workhorse, other activated esters like p-nitrophenyl esters and esters of N-hydroxyphthalimide have also been explored for their high reactivity. chemicalbook.comelectronicsandbooks.com The goal is to identify activating groups that offer faster coupling kinetics, especially for sterically hindered amino acids, while minimizing the risk of racemization at the alpha-carbon.

Strategies for Cost-Efficient and Environmentally Sustainable Production of Fmoc-Gln(Trt)-OSu and its Derivatives

The production of peptides, particularly on a large scale, is associated with significant costs and environmental impact. Solid-phase peptide synthesis (SPPS), while revolutionary, has a high process mass intensity, generating substantial solvent and reagent waste. nbinno.com This has spurred a movement towards "green" peptide chemistry.

Key strategies for more sustainable and cost-effective production include:

Green Solvents and Reagent Recycling: A major focus is replacing hazardous solvents like N,N-dimethylformamide (DMF) with more environmentally benign alternatives. Furthermore, protocols for recycling solvents and reagents, such as the Fmoc deprotection solution, are being developed to reduce waste and cost.

Flow Chemistry: Continuous flow peptide synthesis offers advantages over traditional batch processes by improving heat and mass transfer, which can lead to faster reactions and reduced reagent excess. This method is being adapted for Fmoc-based chemistry to create more efficient and automated synthesis platforms. mtak.hu

Enzymatic Synthesis: The use of enzymes in peptide chemistry presents a powerful green alternative. Chemo-enzymatic methods are being explored for the synthesis of Fmoc-peptide fragments. tandfonline.com Enzymes can catalyze reactions under mild, aqueous conditions, avoiding the need for harsh reagents and organic solvents. For instance, enzymes can be used for the hydrolysis of C-terminal esters to prepare Fmoc-peptide fragments. tandfonline.com The synthesis of peptide C-terminal carboxyamidomethyl (Cam) esters, which are important for enzymatic segment condensation, is also being optimized. researchgate.net

Expansion of this compound Applications in Advanced Synthetic Methodologies for Peptide-Based Materials and Conjugates

The unique properties of peptides make them ideal building blocks for a variety of advanced materials and bioconjugates. This compound and similar derivatives are integral to these synthetic efforts.

Future applications are expanding in several exciting directions:

Peptide-Based Hydrogels: Fmoc-derivatized short peptides have a remarkable ability to self-assemble into hydrogels. nih.govresearchgate.netnih.gov These biocompatible materials are being extensively investigated for applications in tissue engineering, drug delivery, and 3D cell culture. nih.govresearchgate.netnih.gov The inclusion of functional amino acids like glutamine can modulate the properties of these hydrogels, such as their mechanical strength and cell-adhesion capabilities.

Peptide-Drug Conjugates (PDCs): PDCs are an emerging class of therapeutics that use a peptide to deliver a cytotoxic drug specifically to cancer cells. epslibrary.at The synthesis of these complex molecules often involves SPPS to build the peptide backbone, followed by the conjugation of the drug molecule. This compound can be used to introduce glutamine into the peptide sequence, which may play a role in targeting or solubility. sigmaaldrich.comresearchgate.net

Combinatorial Chemistry and Peptide Libraries: The synthesis of large, diverse peptide libraries is essential for drug discovery and epitope mapping. SPOT synthesis on cellulose supports is a time and cost-efficient method for generating these libraries using Fmoc chemistry. researchgate.net The availability of high-quality activated esters like this compound is critical for the success of these high-throughput synthetic methods.

Q & A

Basic: What is the optimal method for activating Fmoc-Gln(Trt)-OSu in solid-phase peptide synthesis (SPPS)?

This compound is a pre-activated ester, eliminating the need for additional coupling reagents like HATU or DCC. The succinimidyl (OSu) ester reacts directly with free amine groups on resin-bound peptides under mild basic conditions (e.g., DIEA in DMF). To ensure efficient coupling:

- Dissolve this compound in DMF at 0.1–0.3 M concentration.

- Use a 2–4 molar excess relative to the resin-bound peptide.

- Monitor coupling completion via Kaiser or TNBS tests .

Basic: How does the Trt (trityl) group in this compound influence peptide synthesis?

The Trt group protects the glutamine side chain amide, preventing undesired side reactions such as:

- Intramolecular cyclization during activation.

- Asparagine formation via dehydration when using carbodiimide reagents.

The Trt group is stable under standard Fmoc deprotection conditions (20% piperidine/DMF) but cleaved with TFA during final resin cleavage .

Advanced: How to resolve low coupling efficiency of this compound in sterically hindered sequences?

For challenging sequences (e.g., β-sheet regions or bulky residues):

- Prolong coupling time : Extend from 30 min to 2–4 hours.

- Use microwave-assisted synthesis : Enhances reagent diffusion into resin pores.

- Double coupling : Repeat the coupling step with fresh reagent.

- Monitor by LC-MS : Detect incomplete coupling early to adjust protocols .

Advanced: What analytical techniques are critical for verifying this compound incorporation and purity?

- HPLC : Use C18 columns with gradients of 0.1% TFA in water/acetonitrile to assess purity (>98% recommended for synthetic intermediates) .

- Mass spectrometry (MS) : Confirm molecular weight (C43H37N3O7, MW 707.8) and detect side products like Trt-deprotected species .

- NMR : Verify structural integrity via characteristic signals (e.g., Trt phenyl protons at 7.2–7.4 ppm) .

Advanced: How does this compound compare to other glutamine derivatives in protease substrate synthesis?

This compound is preferred for:

- Stability : The OSu ester minimizes racemization during activation.

- Compatibility : Trt protection avoids interference with enzyme active sites (e.g., SARS-CoV-2 Mpro studies).

In contrast, Fmoc-Gln(Trt)-OH requires in situ activation, increasing risk of side reactions .

Basic: What storage conditions maximize this compound stability?

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the OSu ester.

- Solubility : Pre-dissolve in anhydrous DMF for immediate use; avoid repeated freeze-thaw cycles.

- Moisture control : Use molecular sieves in DMF to minimize ester degradation .

Advanced: How to design experiments using this compound for activity-based probes (ABPs)?

Example protocol for ABP synthesis (e.g., SARS-CoV-2 Mpro probes):

Conjugate this compound to a warhead (e.g., vinyl sulfone) via HATU-mediated coupling.

Deprotect Fmoc with 20% piperidine/DMF.

Attach biotin-PEG tags using HATU/2,4,6-collidine in DMF.

Cleave Trt with TFA/DCM/TIPS (70:27:3 v/v) for 40 min.

Validate probe activity via SDS-PAGE or fluorescence quenching assays .

Basic: Why is this compound preferred over Fmoc-Gln-OH in large-scale synthesis?

- Solubility : this compound dissolves readily in DMF (≥0.3 M), whereas Fmoc-Gln-OH has limited solubility, causing aggregation.

- Reduced side reactions : The OSu ester bypasses carbodiimide activation, minimizing dehydration to asparagine .

Advanced: How to troubleshoot Trt group premature cleavage during SPPS?

Premature cleavage indicates:

- Contaminated reagents : Ensure DMF and piperidine are free of acidic impurities.

- Excessive temperature : Maintain synthesis at 25°C; avoid prolonged heating.

- Incompatible resins : Use acid-labile resins (e.g., Wang resin) instead of Rink amide resin for sequences requiring late-stage Trt retention .

Advanced: What are the applications of this compound in glycopeptide synthesis?

The Trt group enables orthogonal protection strategies:

Glycosylate after incorporation : Remove Fmoc, then install glycosyl donors on the glutamine side chain.

Combine with other protecting groups : Use Fmoc-Ser/Thr(Ac3GalNAc)-OH for O-linked glycopeptides.

Purify intermediates via reverse-phase HPLC and characterize by MALDI-TOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.